molecular formula C15H15N5O3S B2483607 methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate CAS No. 863500-94-1

methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate

Cat. No.: B2483607
CAS No.: 863500-94-1
M. Wt: 345.38
InChI Key: XJLSJRIKWAMWMO-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological evaluations based on the available literature.

Compound Overview

  • IUPAC Name : Methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
  • Molecular Formula : C14H13N5O3S
  • Molecular Weight : 331.35 g/mol
  • Purity : Typically around 95% .

Structure and Synthesis

The compound is a derivative of triazolopyrimidine, a class known for diverse biological activities including antiviral and anticancer properties. The synthesis generally involves the reaction of appropriate precursors under controlled conditions to yield the desired triazolo-pyrimidine structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : Compounds derived from triazole frameworks have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in proliferation and survival, such as EGFR and PARP-1 pathways .

Antiviral Activity

Triazole derivatives have also been evaluated for their antiviral properties. A study indicated that certain triazole compounds exhibit inhibitory activity against viral proteases, which are crucial for viral replication . This suggests potential applications in treating viral infections.

Research Findings

Several studies have reported on the biological activities of triazolo derivatives:

Study Activity Evaluated Findings
AntiviralCompounds showed effective inhibition of viral proteases with promising IC50 values.
AnticancerSignificant cytotoxicity against MCF-7 cells with IC50 values <10 µM observed.
Protease InhibitionKinetic studies indicated effective inhibition of SARS-CoV protease by triazole derivatives.

Case Studies

  • Cytotoxic Evaluation : A study conducted on various triazole derivatives demonstrated that modifications in the phenyl groups significantly influenced their cytotoxic activity against MCF-7 cells. The most potent derivatives had IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antiviral Screening : Another investigation focused on the antiviral properties of related compounds showed that specific modifications enhanced their efficacy against viral targets, indicating a structure-activity relationship that could guide future drug design .

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-9(15(21)23-3)24-14-12-13(16-8-17-14)20(19-18-12)10-4-6-11(22-2)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSJRIKWAMWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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